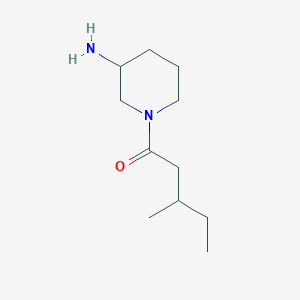

1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one

Overview

Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis were published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Nitrogenous Compound Synthesis

Research on the deep sea derived fungus Leptosphaeria sp. SCSIO 41005 identified novel nitrogenous compounds, indicating the potential of such structures in natural product chemistry and their applications in cytotoxic and antiviral activities (Xiaowei Luo, Xuefeng Zhou, Yonghong Liu, 2018). This suggests that compounds structurally related to "1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one" could have similar biological relevance.

Biofuel Production via Microbial Fermentation

The synthesis of pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, through engineered microorganisms highlights the utility of such chemical structures in biofuel production (A. Cann, J. Liao, 2009). This research underscores the broader potential of methylpentanone derivatives in sustainable energy solutions.

Antimicrobial, Antioxidant, and Cytotoxic Activities

The study on secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach identified compounds with significant antimicrobial, antioxidant, and cytotoxic activities (Jian Xiao, Qiang Zhang, Yuqi Gao, Jiang-Jiang Tang, A. Zhang, Jin-Ming Gao, 2014). This indicates the potential of structurally similar compounds for pharmaceutical applications.

Synthesis and Biological Evaluation of Aminopentanophenones

The synthesis and biological evaluation of 2-aminopentanophenones for their selective inhibitory effects on dopamine and norepinephrine transporters, with minimal effect on serotonin, suggest therapeutic potentials in addressing neurological disorders (P. Meltzer, D. Butler, J. Deschamps, B. Madras, 2006). These findings could inform the design of compounds with improved specificity and efficacy for neurological conditions.

Mechanism of Action

Target of Action

The primary target of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a competitive inhibitor of DPP-4 . By binding to DPP-4, it prevents the enzyme from degrading incretin hormones, thereby increasing their concentration . This leads to enhanced insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released in response to food intake and stimulate insulin secretion from the pancreas . By preventing the degradation of incretin hormones, this compound enhances the insulinotropic effect of these hormones, leading to improved glycemic control .

Result of Action

The result of the action of this compound is an improvement in glycemic control . By increasing the levels of active incretin hormones, it enhances insulin secretion and suppresses glucagon release, leading to a decrease in blood glucose levels . This makes it a potential therapeutic agent for the treatment of type 2 diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy may vary depending on the individual’s metabolic state, diet, and the presence of other medications . .

Future Directions

Biochemical Analysis

Biochemical Properties

1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of inflammatory cytokines and oxidative stress markers in macrophage cells . This modulation can lead to changes in cellular behavior, such as altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of DPP-4, which results in increased levels of incretin hormones and improved glucose metabolism . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, chronic treatment with this compound has been observed to lead to sustained changes in glucose metabolism and inflammatory responses in animal models . These temporal effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as improved glucose metabolism and reduced inflammation. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding these dosage effects is essential for determining safe and effective therapeutic doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and inflammatory responses. For instance, its inhibition of DPP-4 leads to increased levels of incretin hormones, which play a crucial role in glucose homeostasis . Additionally, it can affect metabolic flux and metabolite levels, further influencing cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in pancreatic cells, where it exerts its effects on glucose metabolism . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the endoplasmic reticulum can affect protein folding and secretion processes . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)-3-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-9(2)7-11(14)13-6-4-5-10(12)8-13/h9-10H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUCMAHKFSTCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (4-formyl-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475057.png)

![Methyl 3-(4-((tert-butoxycarbonyl)(isopentyl)amino)-3-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B1475058.png)

![(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B1475068.png)

![2-Chloro-4-(morpholin-4-yl)pyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B1475076.png)